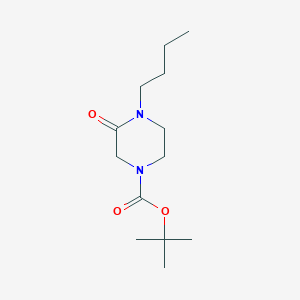
4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is an organic compound with a unique structure that includes a bicyclic indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine typically involves the reaction of indene derivatives with dimethylamine under controlled conditions. One common method includes the hydrogenation of indene followed by amination with dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where indene is hydrogenated in the presence of a catalyst such as palladium or platinum. The resulting product is then reacted with dimethylamine to yield this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: More saturated amine derivatives.
Substitution: Halogenated or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Wirkmechanismus
The mechanism of action of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine involves its interaction with specific molecular targets. As an electron donor, it can participate in redox reactions, influencing the conductivity of materials in which it is incorporated. Its effects are mediated through pathways involving electron transfer and molecular interactions with other components in the system.
Vergleich Mit ähnlichen Verbindungen
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another compound with a similar structure and application as an n-type dopant.
Indane Derivatives: Compounds such as 1-methylindane and 2-methylindane share a similar indene core structure.
Uniqueness: 4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is unique due to its specific substitution pattern and its ability to act as a strong electron donor. This makes it particularly valuable in applications requiring high conductivity and stability.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
WLTCYPWBPLAXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1CCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


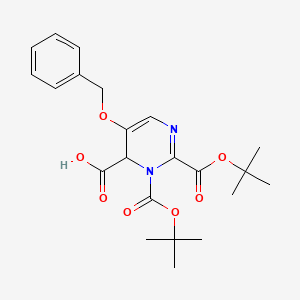

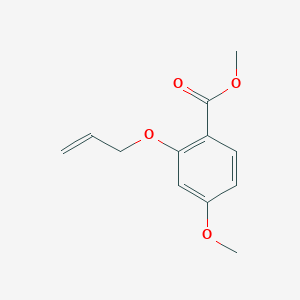
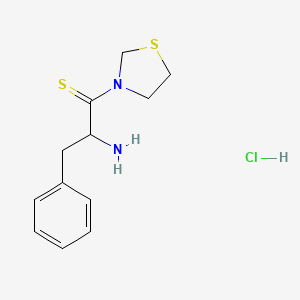
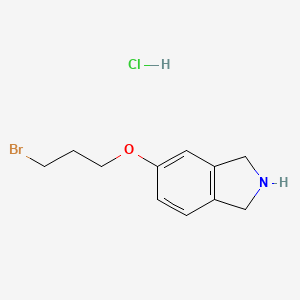
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)

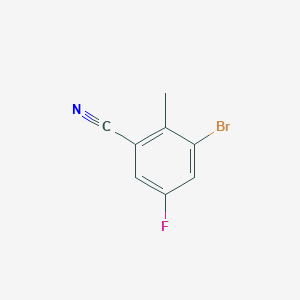
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
